2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione
Overview
Description
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H10FNO3 and its molecular weight is 283.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Compounds related to 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione have been synthesized through various methods, including microwave-assisted reactions, highlighting their structural diversity and potential applications in organic synthesis (Sena et al., 2007).
- Detailed crystal structure analysis of related compounds has provided insights into their molecular conformations, aiding in the understanding of their chemical properties and potential applications (Huang Ming-zhi et al., 2005).
Anticancer Activity
- Isoindole-1,3(2H)-dione derivatives, including those similar to the compound , have shown significant anticancer activity. Their effectiveness varies depending on the substituents attached, indicating a potential area for developing new anticancer agents (Tan et al., 2020).
Photophysical Properties
- The photophysical behavior of similar compounds has been studied, revealing their potential as fluorescent dyes and their sensitivity to solvent polarity. Such studies contribute to the understanding of these compounds for possible use in fluorescence-based applications (Deshmukh & Sekar, 2015).
Antimicrobial Screening
- Certain isoindole-1,3(2H)-dione derivatives have been synthesized and screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents (Jain et al., 2006).
Corrosion Inhibition
- Derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been examined for their potential as corrosion inhibitors, showing their applicability in industrial and engineering fields (Chadli et al., 2017).
Serotonin Receptor Affinity
- Studies on 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives, closely related to the compound , have explored their affinity for serotonin receptors and phosphodiesterase 10A inhibition, indicating their potential in antipsychotic drug development (Czopek et al., 2020).
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, are known to interact with various biological targets, including the human dopamine receptor d2 .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with their targets, such as the dopamine receptor d2, and modulate their activity .
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence dopaminergic signaling pathways .
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have been suggested to have potential applications as antipsychotic agents, indicating they may have neuroprotective effects .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been reported to be performed under solventless conditions, suggesting that the compound might be stable under a variety of environmental conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar indole derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRSUULHMUPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384650 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82585-50-0 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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